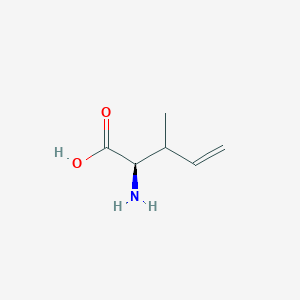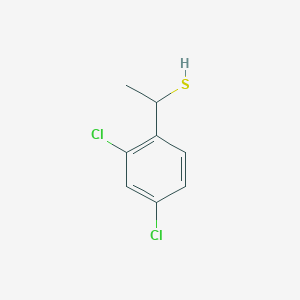
1-(2,4-Dichlorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8Cl2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two chlorine atoms at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires an acidic or basic medium to facilitate the hydrolysis step.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenyl)ethane-1-thiol exerts its effects depends on the specific application. In biological systems, the thiol group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- 1-(2,5-Dichlorophenyl)ethane-1-thiol
- 1-(3,4-Dichlorophenyl)ethane-1-thiol
- 1-(2,4-Dichlorophenyl)ethane-1-ol
Comparison: 1-(2,4-Dichlorophenyl)ethane-1-thiol is unique due to the specific positioning of the chlorine atoms and the presence of the thiol group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the thiol group provides a site for oxidation and reduction reactions, while the chlorine atoms influence the compound’s electronic properties and reactivity in substitution reactions.
Properties
Molecular Formula |
C8H8Cl2S |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |
InChI Key |
XLXAQSJILWEWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


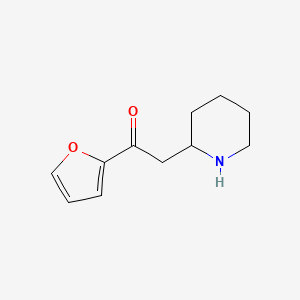
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
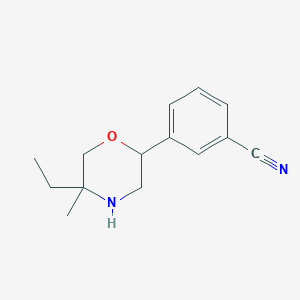

![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
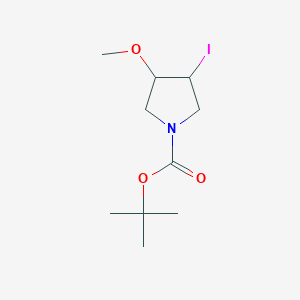
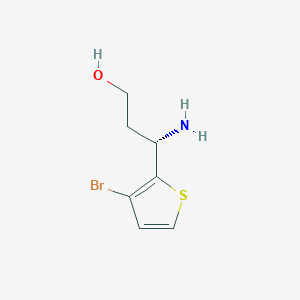
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
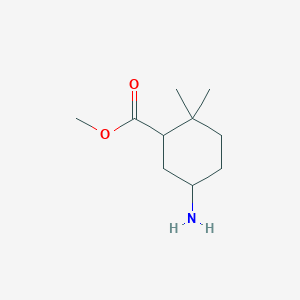
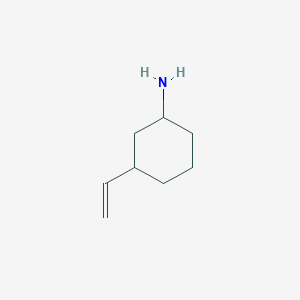
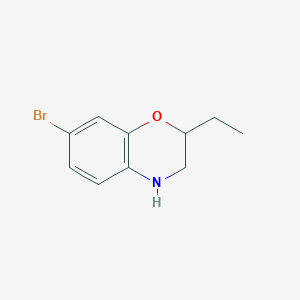

![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
